molecular formula C10H22LiNO B045308 Diisopropilamida de litio mono(tetrahidrofurano) CAS No. 123333-84-6

Diisopropilamida de litio mono(tetrahidrofurano)

Número de catálogo B045308
Número CAS: 123333-84-6
Peso molecular: 179.3 g/mol
Clave InChI: YTJXGDYAEOTOCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithium diisopropylamide mono(tetrahydrofuran) (LDA) is a strong base widely used in organic chemistry for the deprotonation of various compounds. It is a powerful nucleophile and can react with a wide range of electrophiles. LDA is a colorless to yellowish liquid with a strong odor and is highly reactive with water and air.

Aplicaciones Científicas De Investigación

Iniciador de polimerización aniónica

LDA se utiliza como iniciador en la polimerización aniónica de D,L-lactida . Este proceso es crucial para la creación de ácido poliláctico (PLA), un polímero biodegradable que se utiliza en implantes médicos, materiales de embalaje y vajilla desechable.

Síntesis de antagonistas del receptor muscarínico

En la investigación farmacéutica, LDA desempeña un papel clave en la síntesis del componente ácido fenilacético de antagonistas del receptor M3 muscarínico . Estos antagonistas son posibles tratamientos para afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC).

Producción de materiales donantes de electrones

LDA es fundamental en la síntesis de nuevos derivados de sexitioieno . Estos derivados son valiosos como materiales donantes de electrones en dispositivos fotovoltaicos bicapa, lo que contribuye a los avances en la tecnología de energía solar.

Química enolática

LDA se usa ampliamente para abstraer hidrógeno del carbono activo para generar aniones enolatos . Los enolatos son intermediarios fundamentales en la síntesis de una amplia gama de compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Reacciones regioselectivas

Debido a su estructura impedida, LDA es un reactivo regioselectivo . Prefiere la formación de productos termodinámicamente favorecidos y puede abstraer hidrógeno de sitios menos impedidos, lo cual es ventajoso en síntesis orgánicas complejas.

Aplicaciones de base no nucleofílica

Como base no nucleofílica impedida, LDA no participa en la sustitución nucleofílica con haluros de alquilo o tosilatos, ni tampoco se suma a aldehídos, cetonas y nitrilos . Esta propiedad la convierte en un reactivo valioso para reacciones en las que se deben evitar estas reacciones secundarias.

Oligomerización dependiente de la temperatura

En disolventes no polares como el tolueno, LDA forma oligómeros dependientes de la temperatura . Comprender este comportamiento es importante para controlar las condiciones de reacción en la química sintética.

Seguridad y operatividad en los procesos químicos

Las propiedades y la reactividad de LDA presentan desafíos de operatividad y seguridad únicos, especialmente a escala multigramo . La investigación en esta área se centra en el desarrollo de protocolos seguros y eficientes para el uso de LDA en la producción química a escala industrial.

Mecanismo De Acción

Target of Action

Lithium diisopropylamide (commonly abbreviated as LDA) is a strong base . Its primary targets are protons in carbon-hydrogen compounds . It abstracts hydrogen from active carbon , making it a key player in deprotonation reactions .

Mode of Action

LDA interacts with its targets by abstracting a proton from carbon-hydrogen compounds . This interaction results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . The deprotonation process is facilitated by LDA’s non-nucleophilic nature, which prevents it from reacting with other groups in the molecule .

Biochemical Pathways

The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds . This process leads to the generation of carbanion or enolate anions . These anions can then participate in various downstream reactions, such as the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

As a strong base, LDA’s pharmacokinetic properties are primarily determined by its reactivity and solubility . It is highly reactive, readily participating in deprotonation reactions . Its good solubility in non-polar organic solvents enhances its bioavailability . It’s important to note that lda is usually generated and observed only in solution .

Result of Action

The action of LDA results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . These anions can then be used in further reactions, such as the formation of carbon-carbon bonds . This makes LDA a valuable tool in organic synthesis .

Action Environment

The action of LDA is influenced by several environmental factors. Its reactivity and efficacy are enhanced in non-polar organic solvents , which also improve its stability . The temperature can also affect the extent of LDA’s aggregation in solution, which in turn can influence its reactivity . Furthermore, LDA is sensitive to moisture and oxygen, which can lead to its decomposition .

Safety and Hazards

LDA is highly flammable and may cause severe skin burns and eye damage . It may also cause drowsiness or dizziness and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

LDA has been used as an initiator in the anionic polymerization of D,L-lactide . It has also been used in one of the key synthetic steps for the preparation of the phenylacetic acid component of the muscarinic M3 receptor antagonist .

Propiedades

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22LiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924467
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123333-84-6
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LDA/THF was prepared by adding n-BuLi (0.29 mL, 1.6 M/hexanes, 0.46 mmol, 3.0 equiv) to diisopropylamine (65 μL, 0.46 mmol, 3.0 equiv) in 3 mL dry THF under a nitrogen atmosphere in a flame dried schenck flask at −78° C. The resulting solution was warmed to −20° C. and stirred for another 15 min. After the LDA solution was cooled down to −78° C., TMEDA (69 μL, 0.46 mmol, 3.0 equiv) was added slowly via a syringe. Compound S2-1-1 (0.10 g, 0.20 mmol, 1.3 equiv) was dissolved in 1 mL dry THF and added into the LDA solution slowly via a syringe. A dark-red color appeared as soon as addition started. After stirring for 10 min, enone S1-9 (74 mg, 0.15 mmol, 1.0 equiv) in 1 mL dry THF was added slowly a via syringe. After 10 min, LC/MS indicated that the enone was consumed and the product present. The reaction mixture was allowed to slowly warm to −20° C. in 1 h. A phosphate buffer solution (pH 7, 10 mL) was added, followed by the addition of 20 mL saturated aqueous ammonium chloride. The resulting mixture was extracted with dichloromethane (3×15 mL). The combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient) to yield the desired compound S2-2-1 (90 mg, 65%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Quantity
65 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
69 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

An LDA/THF solution was prepared by adding n-BuLi (1.6 M/hexanes, 5.10 mL, 8.16 mmol, 1.5 equiv) to diisopropylamine (1.15 mL, 8.16 mmol, 1.5 equiv) in THF (15 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 15 min. After the LDA solution was cooled to −78° C., compound S1-6 (2.26 g, 5.44 mmol, 1.0 equiv) in THF (5 mL) was added dropwise. An orange-red solution was formed. After 10 min, DMF (1.26 mL, 16.30 mmol, 3.0 equiv) was added dropwise. The reaction solution was allowed to warm to −20° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. This gave 2.42 g of crude S1-7, which was purified by column chromatography (Biotage 24 g column, 5 to 10% EtOAc in hexanes gradient), yielding 2.23 g (92%) of the pure compound S1-7 as a light yellow solid: 1H NMR (400 MHz, CDCl3) δ 10.37 (s, 1 H), 7.51-7.47 (m, 2 H), 7.40-7.33 (m, 5 H), 7.27 (t, J=7.3 Hz, 1 H), 7.06-7.02 (m, 2 H), 5.12 (s, 2 H), 2.37 (d, J=2.3 Hz, 3 H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

LDA/THF was prepared by adding n-BuLi (1.6 M, 1.31 mL, 2.10 mmol, 1.5 equiv) to diisopropylamine (0.30 mL, 2.10 mmol) in THF (5 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 10 min. After the LDA solution was cooled to −78° C., compound S23-1 (0.52 g, 1.40 mmol) in THF (2 mL) was added dropwise, forming an orange-red solution. After 10 min, a solution of iodine (0.76 g, 2.97 mmol, 2.1 equiv) in THF (2 mL) was added dropwise to the above reaction mixture. The reaction solution was allowed to warm to −15° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was all consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient), to provide S23-2 (0.56 g, 80%): 1H NMR (400 MHz, CDCl3) δ 7.48-7.43 (m, 2 H), 7.39-7.32 (m, 5 H), 7.28-7.22 (m, 1 H), 7.05-6.99 (m, 2 H), 5.08 (s, 2 H), 2.39 (d, J=2.4 Hz, 3 H); MS (ESI) m/z 495.03 (M−H).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A tetrahydrofuran (8 ml) solution of diisopropylamine (1.0 ml, 7.1 mmol) was cooled to 5° C., then n-butyllithium hexane solution (4.1 ml, 1.58 M, 6.5 mmol) was dropwise added thereto while 10 minutes, thus lithium diisopropylamide tetrahydrofuran solution was obtained.
Name
n-butyllithium hexane
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 2
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 3
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 4
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 5
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 6
Lithium diisopropylamide mono(tetrahydrofuran)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.